molecular formula C12H19Br B11958450 3,5-Dimethyl-1-bromo-adamantane

3,5-Dimethyl-1-bromo-adamantane

Cat. No.: B11958450
M. Wt: 243.18 g/mol
InChI Key: QUCXLVDIVQWYJR-WSVSKBAQSA-N
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Description

3,5-Dimethyl-1-bromo-adamantane is an organic compound with the molecular formula C12H19Br. It is a derivative of adamantane, a highly stable hydrocarbon with a unique cage-like structure. This compound is known for its applications in organic synthesis and pharmaceutical research, particularly as an intermediate in the synthesis of memantine, a medication used to treat Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-1-bromo-adamantane can be synthesized by heating 1,3-dimethyl adamantane with hydrobromic acid (HBr) in acetic acid (AcOH) at 50-55°C for 12 hours . This method ensures the bromination of the adamantane structure at the desired positions.

Industrial Production Methods: An improved industrial process involves the use of sodium hydrosulfite in dichloromethane (MDC) at 25-30°C, followed by cooling the reaction mixture to 5°C . This method enhances the yield and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethyl-1-bromo-adamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol at room temperature.

    Oxidation: Molecular oxygen with N-hydroxyphthalimide and cobalt salts at elevated temperatures.

Major Products:

Scientific Research Applications

3,5-Dimethyl-1-bromo-adamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-bromo-adamantane primarily involves its role as an intermediate in chemical reactions. In the synthesis of memantine, the bromine atom is substituted with an amino group, resulting in the formation of 1-amino-3,5-dimethyladamantane. This compound acts as an NMDA receptor antagonist, blocking the excessive activity of glutamate, which is believed to contribute to the symptoms of Alzheimer’s disease .

Comparison with Similar Compounds

  • 1-Bromo-3,5-dimethyltricyclo[3.3.1.13,7]decane
  • 1,3-Dimethyladamantane
  • 2-Bromoadamantane

Comparison: 3,5-Dimethyl-1-bromo-adamantane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other brominated adamantane derivatives. Its structure allows for targeted modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other functional materials .

Properties

Molecular Formula

C12H19Br

Molecular Weight

243.18 g/mol

IUPAC Name

(3S,5R)-1-bromo-3,5-dimethyladamantane

InChI

InChI=1S/C12H19Br/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10/h9H,3-8H2,1-2H3/t9?,10-,11+,12?

InChI Key

QUCXLVDIVQWYJR-WSVSKBAQSA-N

Isomeric SMILES

C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)Br)C

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)Br)C

Origin of Product

United States

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